molecular formula C11H22Cl3N5 B1521150 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride CAS No. 1193390-04-3

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride

Cat. No.: B1521150
CAS No.: 1193390-04-3
M. Wt: 330.7 g/mol
InChI Key: AYYAIEKTXLLMKC-UHFFFAOYSA-N
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Description

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride is a chemical compound with the CAS Number: 1193390-04-3 . It has a molecular weight of 330.69 . The compound is typically stored at room temperature and appears as a powder . It is produced by Enamine Ltd .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19N5.3ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;;/h2-4,10H,5-9,12H2,1H3;3*1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 330.69 .

Scientific Research Applications

Metabolism and Biotransformation

  • Metabolite Formation: 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride is known to undergo biotransformation, forming significant metabolites in body fluids and tissues. It is highly concentrated in the central nervous system, suggesting its metabolites may contribute significantly to the central effects of the parent drug (Caccia, Conti, Viganò, & Garattini, 1986).
  • Degradation Pathways: The piperazine ring in phenothiazine drugs degrades in vivo, forming various metabolites, including γ-(phenothiazinyl-10)-propylamine (PPA) and its ring-substituted analogues. These metabolites have been identified as urinary biotransformation products in various species (Breyer, Gaertner, & Prox, 1974).
  • Pharmacokinetic Studies: The pharmacokinetics of buspirone, which is biotransformed to 1-(2-pyrimidinyl)piperazine, have been studied. The metabolite shows extended release in vivo, with significant bioavailability compared to the immediate-release formulation. This indicates the importance of understanding the metabolism and biotransformation of such compounds in drug development and efficacy (Sakr & Andheria, 2001).

Biological and Pharmacological Activity

  • Central Nervous System Concentration: The metabolites of this compound are highly concentrated in the central nervous system. This suggests a possible contribution of these metabolites to the central effects of their parent compounds, potentially influencing pharmacological and therapeutic outcomes (Caccia et al., 1986).
  • Presence in Urinary Metabolites: The presence of metabolites of drugs containing the piperazine structure in urine indicates the metabolic pathways and excretion processes. Understanding these aspects is crucial for evaluating drug safety, efficacy, and potential interactions (Breyer et al., 1974).
  • Bioavailability and Metabolic Profile: The study of pharmacokinetics, including bioavailability and metabolic profiling, provides essential insights into the behavior of drugs in the body, influencing dosing, efficacy, and the management of potential adverse effects. Extended-release formulations have shown to modify the plasma concentration and duration of drug and metabolite presence in the body, impacting the drug's performance and patient experience (Sakr & Andheria, 2001).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause less serious health effects . The signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5.3ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;;/h2-4,10H,5-9,12H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYAIEKTXLLMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride
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1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride
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1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride
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1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride
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1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride
Reactant of Route 6
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride

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